

Application Note: Purification of Benzopinacol by Recrystallization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Benzopinacol**

Cat. No.: **B1666686**

[Get Quote](#)

Abstract

This application note provides a detailed protocol for the purification of crude **benzopinacol** (1,1,2,2-tetraphenylethane-1,2-diol) using the recrystallization technique. Recrystallization is a fundamental purification method for solid organic compounds, leveraging differences in solubility between the desired compound and impurities in a selected solvent system at varying temperatures. This document outlines the necessary materials, a step-by-step experimental procedure, safety precautions, and expected outcomes for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

Benzopinacol is a white crystalline organic compound that serves as a valuable intermediate in organic synthesis and as a photoinitiator for free radical polymerization.^{[1][2]} It is often synthesized via the photochemical reduction of benzophenone.^{[3][4]} The crude product from this synthesis typically contains unreacted benzophenone and other by-products. For subsequent high-purity applications, such as in the synthesis of specialized polymers or as a precursor for further chemical transformations, purification is essential.^[5]

Recrystallization is an effective method for purifying **benzopinacol**. The principle relies on dissolving the impure solid in a minimum volume of a suitable hot solvent.^[6] As the saturated solution cools, the solubility of **benzopinacol** decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor).^[6] The selection of an appropriate solvent is critical; the ideal solvent should dissolve the compound well at high

temperatures but poorly at low temperatures, while impurities should either be highly soluble at all temperatures or completely insoluble.

Physicochemical Data

A summary of the key physical and chemical properties of **benzopinacol** is presented below.

Property	Value	Reference
Chemical Formula	$C_{26}H_{22}O_2$	[2]
Molecular Weight	366.46 g/mol	[2]
Appearance	White to off-white crystalline solid	[3] [5]
Melting Point	171-186 °C (decomposes near MP)	[1] [7] [8] [9] [10]
Solubility	Insoluble in water. Soluble in hot organic solvents like ethanol, acetone, ether, chloroform, and boiling benzene.	[1] [2] [3] [5] [11]

Experimental Protocol

This protocol details the recrystallization of **benzopinacol** using a mixed solvent system of benzene and ligroin, which has been shown to be effective.[\[9\]](#) An alternative using ethanol is also described.

3.1. Materials and Apparatus

- Crude **Benzopinacol**
- Benzene (Reagent Grade)
- Ligroin (b.p. 90-100°C) or Hexanes
- Ethanol (95% or absolute)

- Erlenmeyer Flasks (250 mL or appropriate size)
- Heating Mantle or Hot Plate with Stirring
- Buchner Funnel and Filter Flask
- Filter Paper (Whatman No. 1 or equivalent)
- Glass Stirring Rod
- Watch Glass
- Ice Bath
- Spatula
- Melting Point Apparatus

3.2. Recrystallization Workflow

The general workflow for the purification of **benzopinacol** is illustrated in the diagram below.

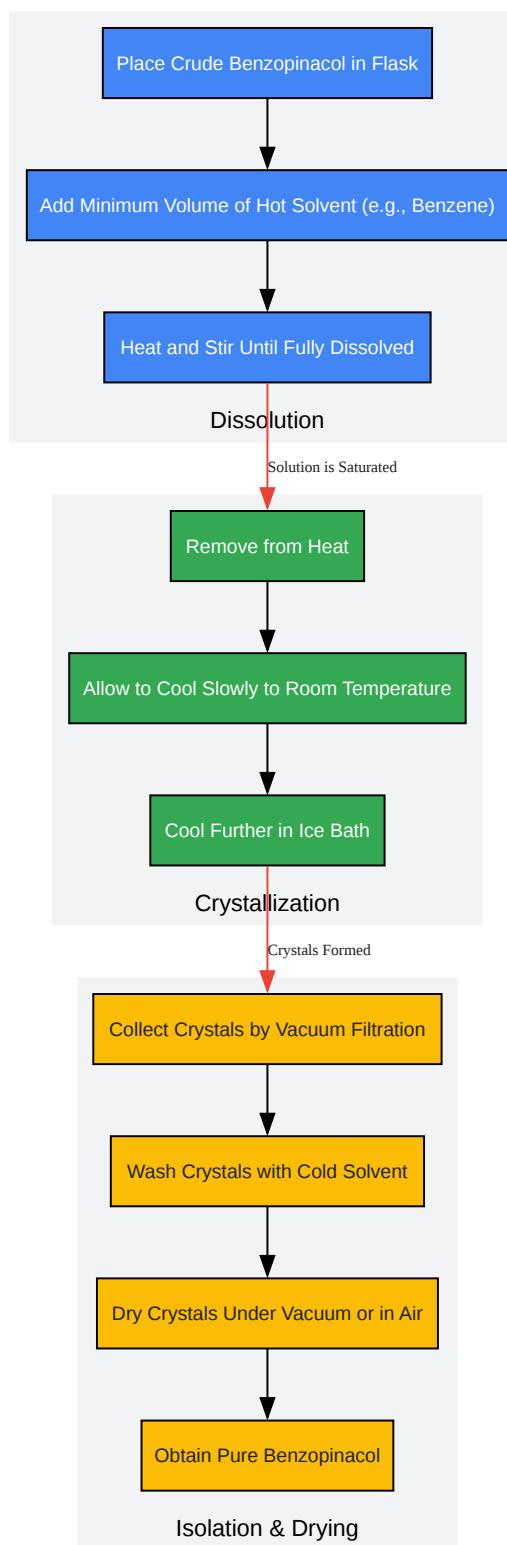


Diagram 1: Benzopinacol Recrystallization Workflow

[Click to download full resolution via product page](#)Caption: Diagram 1: **Benzopinacol** Recrystallization Workflow.

3.3. Step-by-Step Procedure

- Dissolution: Place the crude **benzopinacol** (e.g., 10 g) into a 250 mL Erlenmeyer flask. Add a minimal amount of hot benzene (e.g., 100 mL for 10g) and gently heat the mixture on a hot plate or in a heating mantle in a fume hood.^[9] Stir continuously until all the solid has dissolved. Note: Avoid boiling the solvent vigorously to prevent loss.
- Inducing Crystallization: Once a clear solution is obtained, remove it from the heat. To the hot filtrate, slowly add hot ligroin (e.g., 40 mL for 10g) until the solution becomes slightly cloudy. ^[9] If too much ligroin is added, add a small amount of hot benzene until the solution is clear again.
- Cooling and Crystal Formation: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
- Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
- Washing: Wash the crystals on the filter paper with a small amount of cold solvent (a mixture of benzene/ligroin or just cold ligroin) to remove any residual mother liquor containing impurities.
- Drying: Transfer the crystals to a clean, pre-weighed watch glass and allow them to air-dry completely in a fume hood, or for faster results, dry in a vacuum oven at a low temperature.
- Analysis: Weigh the dried, purified **benzopinacol** to calculate the percentage yield. Determine the melting point of the recrystallized product to assess its purity. Pure **benzopinacol** has a reported melting point in the range of 171-186 °C.^{[1][7][10]} A sharp melting point within this range indicates high purity.

3.4. Alternative Solvent: Ethanol

Ethanol can also be used as a single-solvent system for recrystallization.^[12]

- Dissolve the crude **benzopinacol** in a minimum amount of boiling ethanol in an Erlenmeyer flask.

- Once dissolved, remove the flask from the heat source.
- Allow the solution to cool slowly to room temperature, then chill in an ice bath.
- Collect the crystals by vacuum filtration and wash with a small amount of ice-cold ethanol.
[\[12\]](#)
- Dry the crystals as described above. Note that recrystallization from ethanol may result in a slightly lower yield due to the higher solubility of **benzopinacol** in it compared to other solvents.
[\[12\]](#)

Safety Precautions

It is critical to adhere to standard laboratory safety procedures.

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling chemicals.
[\[13\]](#)
- Ventilation: All procedures, especially those involving heating benzene, must be performed in a well-ventilated chemical fume hood.
[\[13\]](#)
[\[14\]](#) Benzene is a known carcinogen and is highly flammable.
- Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
[\[3\]](#)
[\[11\]](#)
[\[13\]](#) **Benzopinacol** is harmful if inhaled, swallowed, or absorbed through the skin and can cause irritation.
[\[3\]](#)
[\[11\]](#)
- Fire Safety: Keep flammable solvents away from open flames and ignition sources.
[\[10\]](#)
Ensure a fire extinguisher is accessible.
- Waste Disposal: Dispose of all chemical waste (mother liquor, used filter paper) in appropriately labeled hazardous waste containers according to institutional and local regulations.

Conclusion

Recrystallization is a highly effective and straightforward technique for the purification of **benzopinacol**. The choice of solvent is paramount to achieving a high yield and purity. By following the detailed protocol and adhering to the safety guidelines outlined in this document,

researchers can obtain high-purity **benzopinacol** suitable for a wide range of applications in research and development. Purity should be confirmed by melting point analysis and, if required, by spectroscopic techniques such as NMR or IR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzopinacol, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. nbinno.com [nbinno.com]
- 3. guidechem.com [guidechem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. CAS 464-72-2: Benzopinacol | CymitQuimica [cymitquimica.com]
- 6. mt.com [mt.com]
- 7. Benzopinacole | 464-72-2 [amp.chemicalbook.com]
- 8. Benzopinacole | 464-72-2 [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. fishersci.com [fishersci.com]
- 11. Benzopinacol [chembk.com]
- 12. jmchemsci.com [jmchemsci.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. aksci.com [aksci.com]
- To cite this document: BenchChem. [Application Note: Purification of Benzopinacol by Recrystallization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666686#purification-of-benzopinacol-by-recrystallization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com